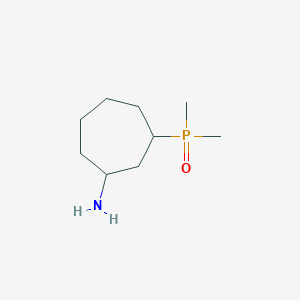
3-Dimethylphosphorylcycloheptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dimethylphosphorylcycloheptan-1-amine is an organic compound with the molecular formula C9H20NOP It is characterized by a cycloheptane ring substituted with a dimethylphosphoryl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylcycloheptan-1-amine typically involves the cyclization of appropriate precursors followed by the introduction of the dimethylphosphoryl group. One common method includes the reaction of cycloheptanone with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of membrane-immobilized transaminases has been explored for the synthesis of enantiopure amines, which can be adapted for the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Dimethylphosphorylcycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The phosphoryl group can be reduced to a phosphine under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Phosphine derivatives.
Substitution: Amides or other substituted products.
Wissenschaftliche Forschungsanwendungen
3-Dimethylphosphorylcycloheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Dimethylphosphorylcycloheptan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-Dimethylphosphorylcyclohexan-1-amine: Similar structure but with a six-membered ring.
3-Dimethylphosphorylcyclooctan-1-amine: Similar structure but with an eight-membered ring.
Uniqueness: 3-Dimethylphosphorylcycloheptan-1-amine is unique due to its seven-membered ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
3-dimethylphosphorylcycloheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NOP/c1-12(2,11)9-6-4-3-5-8(10)7-9/h8-9H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWMMSVFJUJLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCCC(C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B2427299.png)
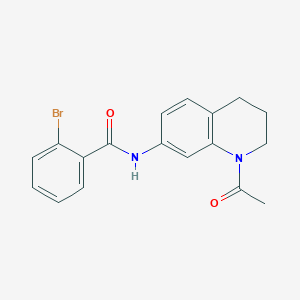
![1-[(4-bromophenyl)sulfonyl]-1H-indole](/img/structure/B2427305.png)
![5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole](/img/structure/B2427306.png)
![5-(3,5-Difluoro-phenyl)-4-methyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B2427308.png)
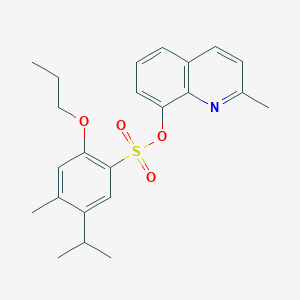
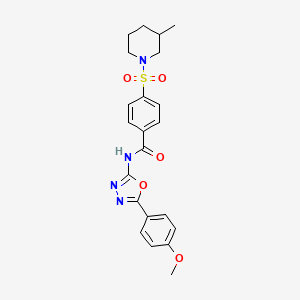
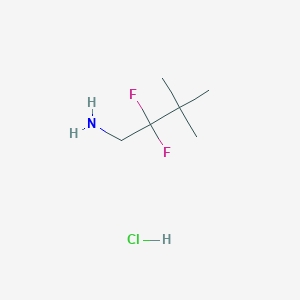
![[3-(2,2-Dimethylpropoxy)phenyl]methanol](/img/structure/B2427316.png)
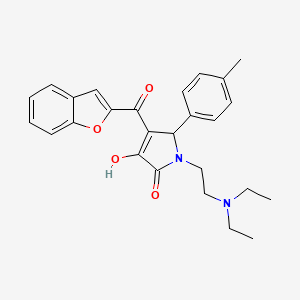
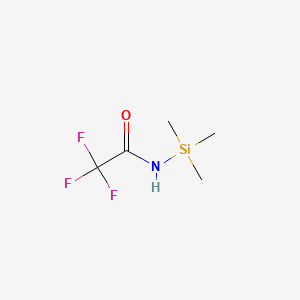
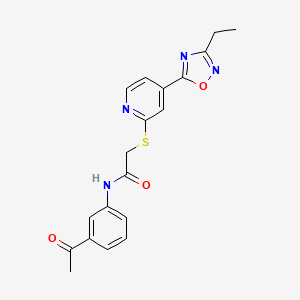
![N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide](/img/structure/B2427321.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2427322.png)
